molecular formula C4H9NO2 B2939088 1,2-Oxazinan-4-ol CAS No. 2241130-96-9

1,2-Oxazinan-4-ol

Cat. No.: B2939088
CAS No.: 2241130-96-9
M. Wt: 103.121
InChI Key: PQZDVIDTPXBOCJ-UHFFFAOYSA-N
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Description

1,2-Oxazinan-4-ol is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxazinan-4-ol can be synthesized through various methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired product in good yields .

Another method involves the one-pot synthesis of 1,3-oxazin-4-ones through an iridium-catalyzed condensation reaction of secondary amides with acyl chlorides. This method is efficient and scalable, providing good yields and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxazinan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which provide reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazinanones, while reduction reactions can produce various reduced derivatives of this compound .

Mechanism of Action

The mechanism of action of 1,2-oxazinan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxazinan-4-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

oxazinan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-4-1-2-7-5-3-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZDVIDTPXBOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241130-96-9
Record name 1,2-oxazinan-4-ol
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